2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine
Description
2-Chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a 4-cyclopropyl-1,2,3-triazole moiety at position 4. This compound’s structure is significant in medicinal chemistry due to the triazole’s ability to participate in hydrogen bonding and π-π interactions, which are critical for target binding .
Properties
IUPAC Name |
2-chloro-6-(4-cyclopropyltriazol-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-2-1-3-10(12-9)15-6-8(13-14-15)7-4-5-7/h1-3,6-7H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUXNHQKNUQIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3=NC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for constructing 1,2,3-triazole rings .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The triazole ring can participate in redox reactions, potentially altering its electronic properties.
Coupling reactions: The compound can be involved in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine has several applications in scientific research:
Medicinal chemistry: It can serve as a building block for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological studies: It can be used as a probe to study biological processes involving triazole-containing molecules.
Mechanism of Action
The mechanism of action of 2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Comparisons
Pyrazole vs. Triazole Derivatives
Compounds such as 5-cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8o) and 3-cyclopropyl-6-(3-ethoxy-4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-1-yl)pyridazine (10b) () share a pyridine/pyridazine core with cyclopropyl and halogenated aryl groups. However, the target compound replaces the pyrazole ring with a triazole, which offers distinct electronic and steric properties. The triazole’s smaller size and higher polarity may improve solubility compared to bulkier pyrazole derivatives .
Ethyl Ester Analogs
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate (–8) features a carboxylate ester at position 3, contrasting with the target compound’s chlorine at position 2. Crystal structure analysis (triclinic, space group P1) reveals dimer formation via C–H···O and N–H···N interactions, which could differ in the chloro-substituted analog due to reduced hydrogen-bonding capacity .
Physicochemical Properties
- Solubility: The triazole group enhances water solubility compared to pyrazole derivatives, which are often lipophilic due to aryl ether substituents (e.g., 2,4-difluorophenoxy in 8o) .
- Crystallinity : The ethyl ester analog forms dimers via hydrogen bonding (C–H···O), whereas the chloro-substituted target may exhibit weaker intermolecular forces, affecting crystal packing .
- Stability : Chlorine’s electron-withdrawing effect increases the pyridine ring’s resistance to electrophilic substitution compared to ester-substituted analogs.
Biological Activity
2-Chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with a chlorine atom and a 1,2,3-triazole ring, which is known for its ability to interact with various biological targets. The following sections will explore its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves the Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for constructing 1,2,3-triazole rings. The synthetic route is crucial for optimizing yield and purity for further biological testing.
The mechanism of action for this compound may involve:
- Interaction with Enzymes : The triazole ring can form hydrogen bonds with active sites of enzymes or receptors.
- Inhibition of Ergosterol Biosynthesis : Similar triazole compounds have been shown to inhibit ergosterol biosynthesis in fungi, which is critical for fungal cell membrane integrity .
Triazole Derivatives in Cancer Therapy
A study highlighted the use of triazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion. Compounds structurally related to this compound exhibited sub-micromolar potency in inhibiting IDO activity in vitro. This suggests that similar modifications could enhance the therapeutic profile of this compound in cancer treatment .
Comparative Studies
Comparative studies with similar compounds reveal that:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-6-(4-methyl-1H-1,2,3-triazol-1-yl)pyridine | Methyl group substitution | Enhanced lipophilicity |
| 2-Chloro-6-(4-fluorophenyltriazole) | Fluorine substitution | Increased binding affinity |
| 2-Chloro-6-(4-cyclopropyltriazole) | Cyclopropyl group | Unique steric and electronic properties |
The cyclopropyl group in 2-chloro-6-(4-cyclopropyltriazole) provides distinctive steric effects that may enhance its binding affinity compared to other triazole derivatives .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound’s triazole-pyridine scaffold is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction . Key steps include:
- Preparation of the alkyne-functionalized pyridine precursor (e.g., 2-chloro-6-ethynylpyridine).
- Cycloaddition with 1-azidocyclopropane under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate in THF/H₂O).
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
- Optimization : Adjust stoichiometry (1:1.2 azide:alkyne), temperature (25–60°C), and reaction time (12–24 hrs). Monitor progress via TLC or LC-MS.
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Grow crystals via slow evaporation (e.g., from ethanol or DCM/hexane).
- Collect data using a Bruker Kappa APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Refine with SHELXL using Olex2 or WinGX interfaces .
- Critical Parameters : Resolve disorder in the cyclopropane or triazole rings using restraints (e.g., DFIX, SIMU). Validate with R-factor convergence (< 5%) and CCDC deposition.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regioselectivity of triazole formation (e.g., 1,4-substitution pattern).
- IR : Peaks at ~2100 cm⁻¹ (C≡C stretch, if alkyne precursor remains) and 1600–1500 cm⁻¹ (triazole C=N).
- HRMS : ESI+ mode to verify molecular ion [M+H]⁺ (theoretical m/z 248.06 for C₁₀H₈ClN₄).
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as unexpected bond lengths or angles in the cyclopropane moiety?
- Methodology :
- Compare experimental data (e.g., C–C bond lengths in cyclopropane: ~1.54 Å) with DFT-optimized geometries (B3LYP/6-31G* level).
- Analyze thermal ellipsoids for positional disorder; apply SHELXL restraints (e.g., DELU, ISOR) .
- Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions influencing packing .
Q. What computational strategies are recommended to predict the compound’s electronic properties and reactivity?
- Methodology :
- DFT Calculations : Use Gaussian16 or ORCA to compute HOMO/LUMO energies, electrostatic potential maps, and Fukui indices.
- Molecular Dynamics : Simulate solvation effects (e.g., in water or DMSO) using GROMACS.
- Docking Studies : Screen for biological targets (e.g., kinases) using AutoDock Vina; prioritize triazole-pyridine interactions with active sites.
Q. How can this compound be utilized as a ligand in coordination chemistry, and what metal ions show promising binding affinity?
- Methodology :
- Synthesis of Complexes : React with transition metals (e.g., Cu(II), Zn(II)) in refluxing methanol.
- Characterization :
- UV-Vis (d-d transitions: Cu(II) λ ~600–800 nm).
- SC-XRD to confirm binding modes (e.g., N-triazole and pyridine as donor sites) .
- Applications : Catalysis (e.g., Suzuki coupling) or antimicrobial studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
